molecular formula C20H28ClNO3 B152490 (S)-2-(Adamantan-1-yl)-2-(((R)-2-hydroxy-1-phenylethyl)amino)acetic acid hydrochloride CAS No. 361441-96-5

(S)-2-(Adamantan-1-yl)-2-(((R)-2-hydroxy-1-phenylethyl)amino)acetic acid hydrochloride

Cat. No.: B152490
CAS No.: 361441-96-5
M. Wt: 365.9 g/mol
InChI Key: YXFJXPVSWHATJI-HYQGWMGQSA-N
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Description

(S)-2-(Adamantan-1-yl)-2-(((R)-2-hydroxy-1-phenylethyl)amino)acetic acid hydrochloride is a useful research compound. Its molecular formula is C20H28ClNO3 and its molecular weight is 365.9 g/mol. The purity is usually 95%.
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Biological Activity

(S)-2-(Adamantan-1-yl)-2-(((R)-2-hydroxy-1-phenylethyl)amino)acetic acid hydrochloride, also known by its CAS number 361441-96-5, is a compound that exhibits significant biological activity, particularly in the context of neurological and pharmacological research. This compound is characterized by its unique adamantane structure, which is known for its ability to penetrate biological membranes and interact with various receptors.

  • Molecular Formula : C₂₀H₂₈ClNO₃
  • Molecular Weight : 365.89 g/mol
  • Solubility : High solubility in polar solvents, with reported solubility of approximately 0.4 mg/ml .
  • Log P (Partition Coefficient) : Varies between different predictive models, indicating moderate lipophilicity which aids in membrane permeability .

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems. It has been shown to act as a glycine transporter inhibitor , which enhances glycine receptor activity, potentially leading to increased inhibitory neurotransmission in the central nervous system (CNS) .

Pharmacological Effects

  • Neuroprotective Effects : Research indicates that this compound may provide neuroprotection against excitotoxicity, a process where excessive stimulation by neurotransmitters leads to neuronal injury or death. This is particularly relevant in conditions such as stroke or neurodegenerative diseases .
  • Antidepressant-like Activity : Preliminary studies suggest that the compound may exhibit antidepressant-like effects in animal models, possibly through modulation of serotonergic and dopaminergic pathways .
  • Anti-inflammatory Properties : There is emerging evidence that this compound may possess anti-inflammatory properties, which could be beneficial in treating inflammatory disorders .

Study 1: Neuroprotective Mechanisms

A study published in MDPI examined the neuroprotective effects of adamantane derivatives, including this compound). The results demonstrated that this compound significantly reduced neuronal apoptosis in vitro when exposed to glutamate-induced toxicity. The mechanism was linked to the upregulation of antioxidant enzymes and downregulation of pro-apoptotic factors .

Study 2: Antidepressant Activity

Another research project investigated the antidepressant-like effects of this compound using a forced swim test in rodents. The findings indicated a significant reduction in immobility time, suggesting an improvement in mood and behavioral despair. The study concluded that the compound's action might involve serotonergic modulation, although further pharmacokinetic studies are required to elucidate these mechanisms fully .

Comparative Analysis with Other Compounds

Compound NameCAS NumberMolecular WeightBiological Activity
This compound361441-96-5365.89 g/molNeuroprotective, Antidepressant-like
Sarcosine108889.09 g/molGlycine transporter inhibitor
Memantine19982215.25 g/molNMDA receptor antagonist

Properties

IUPAC Name

(2S)-2-(1-adamantyl)-2-[[(1R)-2-hydroxy-1-phenylethyl]amino]acetic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27NO3.ClH/c22-12-17(16-4-2-1-3-5-16)21-18(19(23)24)20-9-13-6-14(10-20)8-15(7-13)11-20;/h1-5,13-15,17-18,21-22H,6-12H2,(H,23,24);1H/t13?,14?,15?,17-,18+,20?;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXFJXPVSWHATJI-HYQGWMGQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C(C(=O)O)NC(CO)C4=CC=CC=C4.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C2CC3CC1CC(C2)(C3)[C@@H](C(=O)O)N[C@@H](CO)C4=CC=CC=C4.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.